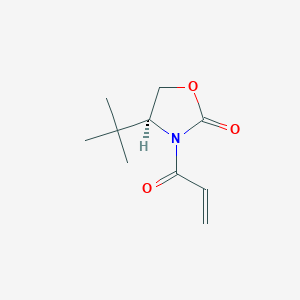
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an acryloyl group and a tert-butyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-tert-butyl-1,3-oxazolidin-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the acryloyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the acryloyl group.
Substitution: The compound can participate in substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.
Major Products:
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxazolidinones.
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Used in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazolidinone ring may also interact with biological receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- (4S)-4-tert-butyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-methyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-ethyl-1,3-oxazolidin-2-one
Comparison:
Structural Differences: The presence of different alkyl groups (tert-butyl, methyl, ethyl) on the oxazolidinone ring.
Reactivity: Variations in reactivity due to the steric and electronic effects of the substituents.
Applications: Differences in applications based on the specific properties imparted by the substituents.
Eigenschaften
CAS-Nummer |
506444-76-4 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(4S)-4-tert-butyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-5-8(12)11-7(10(2,3)4)6-14-9(11)13/h5,7H,1,6H2,2-4H3/t7-/m1/s1 |
InChI-Schlüssel |
DRSHJSYDDUCSKF-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=O)N1C(=O)C=C |
Kanonische SMILES |
CC(C)(C)C1COC(=O)N1C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
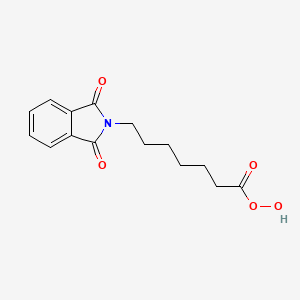
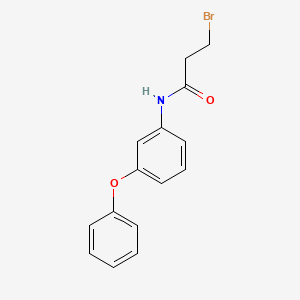
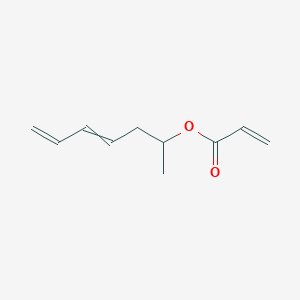
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
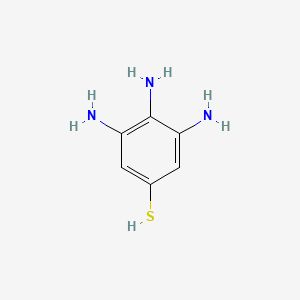
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)


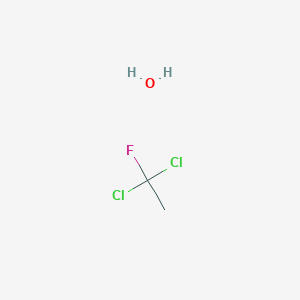
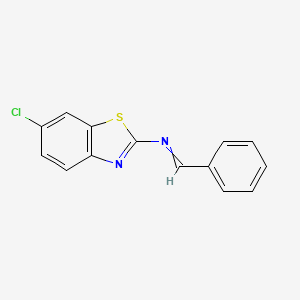
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
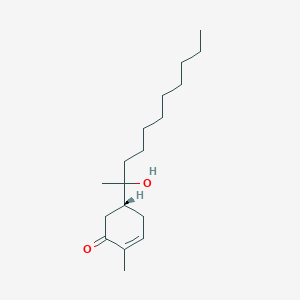
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
